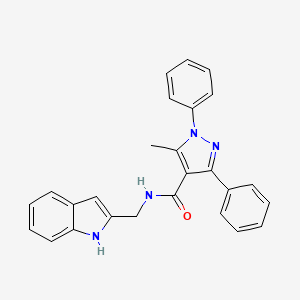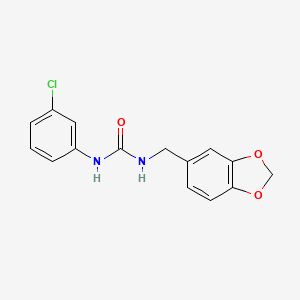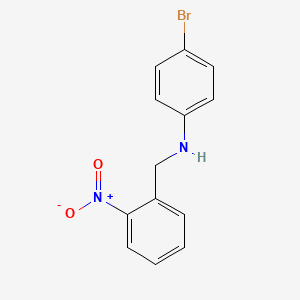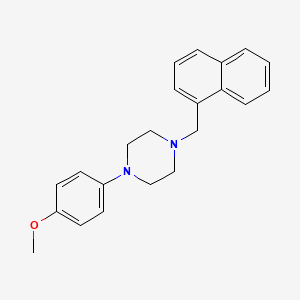![molecular formula C18H19ClN2O3 B5846066 2-{[(4-chlorophenoxy)acetyl]amino}-N-isopropylbenzamide](/img/structure/B5846066.png)
2-{[(4-chlorophenoxy)acetyl]amino}-N-isopropylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-chlorophenoxy)acetyl]amino}-N-isopropylbenzamide, commonly known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of histone deacetylase (HDAC) inhibitors and is known to induce cell cycle arrest, differentiation, and apoptosis in various cancer cell lines.
Wirkmechanismus
The mechanism of action of CI-994 involves the inhibition of 2-{[(4-chlorophenoxy)acetyl]amino}-N-isopropylbenzamides, which leads to the accumulation of acetylated histones and other proteins. This results in the activation of genes that are involved in cell cycle arrest, differentiation, and apoptosis. CI-994 has been shown to inhibit 2-{[(4-chlorophenoxy)acetyl]amino}-N-isopropylbenzamides 1, 2, and 3, which are involved in the regulation of cell growth and differentiation.
Biochemical and physiological effects:
CI-994 has been found to induce cell cycle arrest at the G1 and G2/M phases, which leads to the inhibition of cell growth and proliferation. It has also been shown to induce differentiation in cancer cells, which results in the loss of their malignant characteristics. CI-994 has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, it has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CI-994 in lab experiments is its specificity for 2-{[(4-chlorophenoxy)acetyl]amino}-N-isopropylbenzamides 1, 2, and 3, which makes it a valuable tool for studying the role of these enzymes in cancer. However, one limitation of using CI-994 is its potential toxicity, which may affect the viability of non-cancerous cells. In addition, the optimal concentration and duration of treatment with CI-994 may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of CI-994. One direction is to investigate its potential as a combination therapy with other chemotherapeutic agents. Another direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative disorders. Additionally, the development of more potent and selective 2-{[(4-chlorophenoxy)acetyl]amino}-N-isopropylbenzamide inhibitors, including CI-994 analogs, may provide new opportunities for cancer therapy.
Synthesemethoden
The synthesis of CI-994 involves the reaction of 4-chlorophenoxyacetic acid with isopropylamine to form 2-{[(4-chlorophenoxy)acetyl]amino}-N-isopropylacetamide, which is then further reacted with benzoyl chloride to produce CI-994. The synthesis of CI-994 has been optimized to improve its yield and purity.
Wissenschaftliche Forschungsanwendungen
CI-994 has been extensively studied for its potential therapeutic applications in various types of cancer, including leukemia, lymphoma, and solid tumors. It has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells by inhibiting 2-{[(4-chlorophenoxy)acetyl]amino}-N-isopropylbenzamides, which are enzymes that regulate gene expression. CI-994 has also been found to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
Eigenschaften
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-12(2)20-18(23)15-5-3-4-6-16(15)21-17(22)11-24-14-9-7-13(19)8-10-14/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDOMSRHUKZJJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-(2,5-dimethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5845986.png)




![4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5846036.png)

![N-[4-(benzyloxy)phenyl]-2-methylpropanamide](/img/structure/B5846058.png)
![3-[2-(2,5-dichlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5846059.png)
![4-ethyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5846074.png)



![N-(4-acetylphenyl)-2-[(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5846116.png)